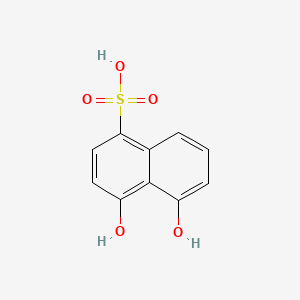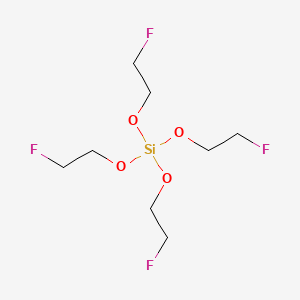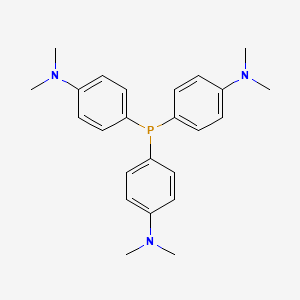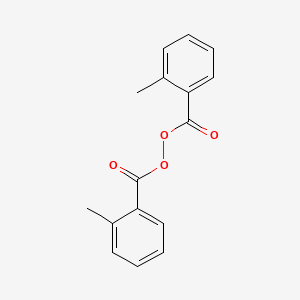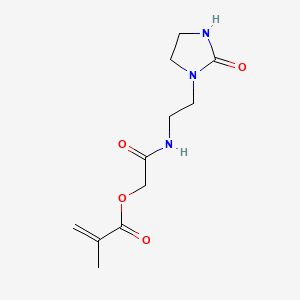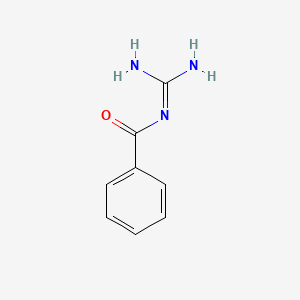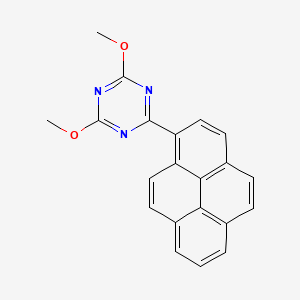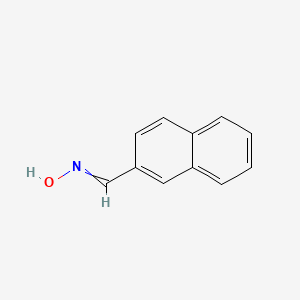
2-Naphthalenecarboxaldehyde, oxime
概要
説明
2-Naphthalenecarboxaldehyde, oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-Formyl-1-naphthyl hydroxylamine or Naphthyl aldehyde oxime. It is a yellowish powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
科学的研究の応用
Synthesis of Naphthalene Derivatives An efficient method for synthesizing naphthalene derivatives involves Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes. This method boasts advantages such as inexpensive catalysts, a broad substrate scope, and mild reaction conditions (Zhu et al., 2013).
Novel Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes undergo oxidation to form novel naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are prepared through a process involving potassium iodide, iodine, and sodium bicarbonate or sodium hypochlorite and triethylamine for oxidation (Liaskopoulos et al., 2008).
Photocatalytic Oxidation of Naphthalene The titanium dioxide photocatalyzed oxidation of naphthalene in water results in (E,Z)-2-formylcinnamaldehydes and 1,4-naphthoquinone, among other products. This process suggests a reaction mechanism involving the transfer of a hydroxy group to naphthalene and the reduction of oxygen to superoxide, followed by coupling (Soana et al., 2000).
Oxidation Mechanism of Naphthalene The atmospheric oxidation mechanism of naphthalene initiated by the OH radical has been investigated using density functional theory. The initial step involves OH addition to naphthalene, forming various radical intermediates, leading to the formation of stable products such as 2-formylcinnamaldehyde through different reaction pathways (Zhang et al., 2012).
Oxidative Dehydrogenation Coupling A Cu(OAc)2-catalyzed domino tricyclization between naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde enables aerobic oxidative dehydrogenation coupling to access heptacyclic quinolizino[3,4,5,6-kla]perimidines. This reaction forms three new rings and four new bonds, offering a facile method toward fused aza-heterocycles containing quinolizine and perimidine moieties (Feng et al., 2017).
作用機序
Target of Action
Oximes, in general, are known to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
The mode of action of 2-Naphthalenecarboxaldehyde, oxime involves a series of chemical reactions. The compound is an oxime, which is a type of organic compound that includes a C=N-OH functional group . The oxygen atom of the hydroxylamine moiety acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The reaction with the nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Oximes are known to participate in the beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material .
Result of Action
The rearrangement of oximes can lead to the formation of different compounds, such as amides or nitriles, which can have various biological effects .
特性
IUPAC Name |
N-(naphthalen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343865 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24091-02-9 | |
| Record name | 2-Naphthalenecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


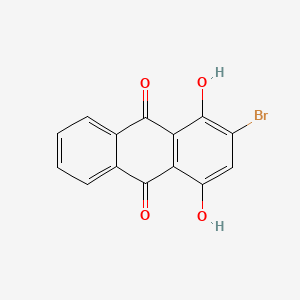
![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)
